Trovafloxacin (Standard)

Gram-positive susceptibility Staphylococcus aureus Streptococcus pneumoniae

Trovafloxacin (standard, CAS 146836-84-2; also referenced as mesylate salt or prodrug alatrofloxacin) is a synthetic fluoronaphthyridone antibiotic of the fluoroquinolone class, originally developed by Pfizer and approved in 1997 as Trovan. Distinguished from earlier fluoroquinolones by its broad spectrum encompassing potent anti-anaerobic activity and enhanced Gram-positive coverage, trovafloxacin was withdrawn from routine clinical use due to rare but severe idiosyncratic hepatotoxicity.

Molecular Formula C20H15F3N4O3
Molecular Weight 416.4 g/mol
CAS No. 146836-84-2; 147059-72-1; 147059-75-4
Cat. No. B15558187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrovafloxacin (Standard)
CAS146836-84-2; 147059-72-1; 147059-75-4
Molecular FormulaC20H15F3N4O3
Molecular Weight416.4 g/mol
Structural Identifiers
InChIInChI=1S/C20H15F3N4O3/c21-8-1-2-15(13(22)3-8)27-7-12(20(29)30)17(28)9-4-14(23)19(25-18(9)27)26-5-10-11(6-26)16(10)24/h1-4,7,10-11,16H,5-6,24H2,(H,29,30)/t10-,11+,16?
InChIKeyWVPSKSLAZQPAKQ-SOSAQKQKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubility7.04e-02 g/L

Trovafloxacin (CAS 146836-84-2) – A Critical Baseline for Fluoroquinolone Comparator Studies and Hepatotoxicity Research


Trovafloxacin (standard, CAS 146836-84-2; also referenced as mesylate salt or prodrug alatrofloxacin) is a synthetic fluoronaphthyridone antibiotic of the fluoroquinolone class, originally developed by Pfizer and approved in 1997 as Trovan [1]. Distinguished from earlier fluoroquinolones by its broad spectrum encompassing potent anti-anaerobic activity and enhanced Gram-positive coverage, trovafloxacin was withdrawn from routine clinical use due to rare but severe idiosyncratic hepatotoxicity [2]. The compound remains a vital research tool for mechanistic studies of fluoroquinolone-induced liver injury, topoisomerase IV–mediated DNA cleavage, and structure–activity relationship analyses comparing newer-generation quinolones. Its unique pharmacological and toxicological profile renders trovafloxacin irreplaceable as a reference compound in preclinical safety models and anti-infective drug discovery programs.

Why Trovafloxacin Cannot Be Interchanged with Other Fluoroquinolones in Preclinical and Analytical Workflows


Fluoroquinolones exhibit class-wide cross-resistance, yet individual members diverge dramatically in their potency against Gram-positive cocci, anaerobes, and quinolone-resistant mutants, as well as in their pharmacokinetic half-lives and idiosyncratic hepatotoxic liability [1][2]. Substituting trovafloxacin with ciprofloxacin, levofloxacin, sparfloxacin, or moxifloxacin in in vitro susceptibility panels, topoisomerase IV assays, or liver-on-a-chip models will yield quantitatively and qualitatively different results, undermining experimental reproducibility and clinical translatability. The evidence summarized below demonstrates that trovafloxacin’s activity ratios, enzyme-level potency, pharmacokinetic parameters, and unique toxicity signature are not approximated by any single analog, making compound-specific procurement essential for research applications that demand precise comparator data.

Head-to-Head Quantitative Evidence for Trovafloxacin Differentiation vs. Key Fluoroquinolone Comparators


Gram-Positive Cocci MIC90 Advantage: Trovafloxacin vs. Ciprofloxacin, Levofloxacin, and Sparfloxacin

Against methicillin-susceptible Staphylococcus aureus (MSSA) from respiratory tract infections, trovafloxacin exhibited an MIC90 of 0.06 mg/L, making it twice as active as sparfloxacin (MIC90 0.12 mg/L) and at least 8-fold more potent than ciprofloxacin (MIC90 0.5 mg/L) [1]. For Streptococcus pneumoniae, the MIC90 advantage was similar (0.12 mg/L vs. 0.25 mg/L for sparfloxacin) [1]. When tested against Gram-positive isolates from endocarditis and bloodstream infections, the MIC90 of trovafloxacin for MSSA was 0.06 mg/L . This Gram-positive potency edge is maintained even against fluoroquinolone-resistant S. aureus: trovafloxacin re-visited quinolone-resistant clinical isolates with MIC50/MIC90 values of 1/4 μg/mL, whereas ciprofloxacin required 32/128 μg/mL and levofloxacin 8/32 μg/mL [2].

Gram-positive susceptibility Staphylococcus aureus Streptococcus pneumoniae MIC90 fluoroquinolone comparator

Anaerobic Spectrum Superiority: Trovafloxacin vs. Ciprofloxacin, Levofloxacin, and Sparfloxacin Against Bacteroides fragilis Group

Trovafloxacin was the most active quinolone against the Bacteroides fragilis group with an MIC90 of 1 μg/mL, compared to sparfloxacin (8 μg/mL), levofloxacin (16 μg/mL), ofloxacin (32 μg/mL), and ciprofloxacin (64 μg/mL) [1]. In a broader panel of 413 clinical anaerobic isolates, trovafloxacin exhibited an overall MIC90 of 1 mg/L—equivalent to co-amoxiclav and one dilution higher than imipenem—whereas agents such as clindamycin and metronidazole returned higher MIC90 values [2]. Against bite-wound anaerobes including Porphyromonas spp. and Prevotella spp., trovafloxacin inhibited all isolates at ≤2 mg/L while ciprofloxacin required ≤16 mg/L .

anaerobe susceptibility Bacteroides fragilis MIC90 fluoroquinolone comparator mixed infection

Topoisomerase IV–Mediated DNA Cleavage Potency: Trovafloxacin ≥5-Fold More Potent than Ciprofloxacin, Levofloxacin, and Sparfloxacin

Using purified S. aureus topoisomerase IV, trovafloxacin was at least five times more potent than ciprofloxacin, sparfloxacin, levofloxacin, or pefloxacin in stimulating enzyme-mediated DNA cleavage [1]. In the same study, first-step resistance mutants were selected at a frequency of 1.1 × 10⁻¹⁰ for trovafloxacin compared to 3.0 × 10⁻⁷ to 3.0 × 10⁻⁸ for ciprofloxacin and levofloxacin [1]. Under all conditions examined, trovafloxacin remained the most potent quinolone, inducing faster cleavage and generating more cleavage sites than any comparator .

topoisomerase IV DNA cleavage Staphylococcus aureus resistance prevention enzyme assay

Pharmacokinetic Differentiation: Trovafloxacin Half-Life and AUC vs. Ciprofloxacin, Levofloxacin, and Moxifloxacin

In a six-period crossover study of 12 healthy volunteers receiving single oral doses, trovafloxacin (200 mg) achieved a normalized Cmax of 2.09 ± 0.58 μg/mL and an AUCtot of 19.5 ± 3.1 μg·h/mL, compared with 4.6 ± 1.0 μg·h/mL for ciprofloxacin (250 mg, normalized to 200 mg) [1]. The elimination half-life of trovafloxacin was 10.3 ± 3.4 h, substantially longer than ciprofloxacin (5.37 ± 0.82 h) and longer than levofloxacin (7.0–7.5 h in related studies) [1][2]. These parameters confer once-daily dosing potential and predict superior AUC/MIC ratios against organisms with MICs ≤0.5 mg/L [2].

pharmacokinetics half-life AUC oral bioavailability fluoroquinolone comparator

Idiosyncratic Hepatotoxicity as a Unique Procurement Criterion: Trovafloxacin vs. Levofloxacin in a Human Microphysiological Liver Model

In a 3D human liver-on-a-chip model incorporating sinusoidal endothelial cells, macrophages, and HepaRG hepatocytes, trovafloxacin elicited vascular and hepatocellular toxicity with pro-inflammatory cytokine release at clinically relevant concentrations (Cmax ~2–3 μg/mL), whereas the structurally related fluoroquinolone levofloxacin did not provoke any tissue injury at equivalent exposures [1]. This differential toxicity mirrors the clinical experience—trovafloxacin caused severe idiosyncratic hepatotoxicity leading to restricted use, while levofloxacin has a well-tolerated hepatic safety profile [1]. Thus, trovafloxacin serves as a requisite positive control in preclinical DILI (drug-induced liver injury) screening platforms, a role that cannot be substituted by levofloxacin or other fluoroquinolones.

hepatotoxicity microphysiological liver model drug-induced liver injury levofloxacin comparator safety pharmacology

Mutant Prevention Concentration Advantage: Trovafloxacin vs. Ciprofloxacin, Levofloxacin, and Sparfloxacin in E. coli

For Escherichia coli ATCC 25922, the mutant prevention concentration (MPC) was 2 × MIC for trovafloxacin, compared to 4 × MIC for ciprofloxacin, norfloxacin, and ofloxacin, 8 × MIC for clinafloxacin and levofloxacin, 16 × MIC for sparfloxacin, and 32 × MIC for nalidixic acid under aerobic conditions at 37°C . A lower MPC/MIC ratio indicates a narrower mutant selection window, suggesting that trovafloxacin may suppress the emergence of resistant subpopulations more effectively than its comparators. This parameter is directly relevant for dosing-regimen design in infection models and for benchmarking new fluoroquinolones during lead optimization.

mutant prevention concentration MPC Escherichia coli resistance fluoroquinolone comparator

High-Value Application Scenarios for Trovafloxacin (Standard) in Research and Industrial Procurement


Positive Control in 3D Human Liver Microphysiological Systems for Drug-Induced Liver Injury (DILI) Screening

Trovafloxacin is the definitive positive control for validating microphysiological liver models intended to detect idiosyncratic hepatotoxicants. The 2023 study by Kaden et al. demonstrated that trovafloxacin consistently triggers vascular and hepatocellular injury with pro-inflammatory cytokine release, while levofloxacin remains inert, providing a clear binary readout for model qualification [1]. Procurement of trovafloxacin standard is therefore mandatory for any CRO or pharma laboratory establishing in vitro DILI platforms.

Gram-Positive and Anaerobic Comparator Standard in Antimicrobial Susceptibility Testing Panels

When constructing fluoroquinolone susceptibility panels against Gram-positive cocci or anaerobes, trovafloxacin serves as the high-potency comparator. Its MIC90 values of 0.06 mg/L for MSSA and 1 μg/mL for B. fragilis group establish the lower-bound sensitivity range that ciprofloxacin, levofloxacin, or sparfloxacin cannot achieve [2][3]. Laboratories developing custom MIC plates or evaluating novel anti-anaerobic agents require trovafloxacin to ensure full dynamic range of the assay.

Topoisomerase IV Enzyme Assay Benchmarking for Novel Fluoroquinolone Discovery

In drug discovery programs targeting bacterial topoisomerase IV, trovafloxacin is the benchmark for potency and mutant selection frequency. Its ≥5-fold superiority over ciprofloxacin in stimulating DNA cleavage and its 1.1 × 10⁻¹⁰ mutation frequency provide the comparator baseline against which new chemical entities are measured [4]. Procuring trovafloxacin standard ensures that enzyme assay and resistance studies are calibrated to the most potent clinical fluoroquinolone known.

Pharmacokinetic/Pharmacodynamic Modeling of Once-Daily Fluoroquinolone Regimens

Trovafloxacin's half-life of ~10 h and high oral AUC (~19.5 μg·h/mL per 200 mg) are used to simulate once-daily dosing regimens in PK/PD models [5]. When designing hollow-fiber infection models or in vivo murine thigh-infection studies, trovafloxacin provides the long-half-life, high-AUC comparator that ciprofloxacin (half-life ~4–5 h) cannot replicate, allowing researchers to differentiate AUC/MIC-driven efficacy from time-dependent killing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trovafloxacin (Standard)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.